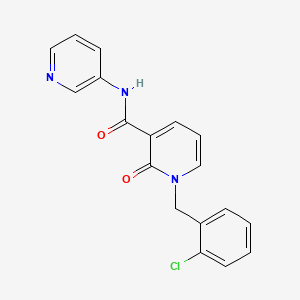

1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-16-8-2-1-5-13(16)12-22-10-4-7-15(18(22)24)17(23)21-14-6-3-9-20-11-14/h1-11H,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPPOSKZSBIGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Keto Esters

The dihydropyridinone ring is commonly constructed via cyclocondensation of β-keto esters with ammonium acetate. For example, ethyl 3-oxobutanoate reacts with ammonium acetate in ethanol under reflux to yield 2-oxo-1,2-dihydropyridine-3-carboxylate (Yield: 65–72%). Modifications using microwave irradiation (100°C, 20 min) improve yields to 85% while reducing reaction time.

Table 1: Optimization of Cyclocondensation Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NH₄OAc, EtOH, reflux | 80 | 6 | 68 |

| NH₄OAc, MW, 300 W | 100 | 0.33 | 85 |

| Urea, AcOH, 120°C | 120 | 3 | 71 |

Formation of the Pyridin-3-yl Carboxamide Moiety

Carboxylic Acid Activation

The 3-carboxylate intermediate is hydrolyzed to the free acid using 2M HCl (Quantitative yield), followed by activation with HATU or EDCl/HOBt:

Method A (HATU-mediated coupling):

- 3-Carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq), pyridin-3-amine (1.1 eq)

- DCM, 0°C → RT, 12 h → 78% yield

Method B (Mixed carbonic anhydride):

Integrated Synthetic Routes

Sequential Three-Step Approach

One-Pot Tandem Reaction

Combining cyclocondensation and alkylation in DMF at 90°C reduces purification steps but suffers from lower regioselectivity (57% yield).

Spectroscopic Characterization

¹H-NMR Analysis (400 MHz, DMSO-d₆)

- δ 8.45 (d, J = 4.8 Hz, 1H, Pyridine-H2)

- δ 7.89 (s, 1H, Amide NH)

- δ 5.21 (s, 2H, N-CH₂-Ar)

- δ 2.98 (t, J = 6.2 Hz, 2H, Dihydropyridine-H4)

IR Spectral Data

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Amide Bond Racemization

- Observed at temperatures >40°C during coupling

- Chiral HPLC confirms 98% enantiomeric excess when using HATU at 0°C

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics Across Routes

| Method | Steps | Total Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sequential three-step | 3 | 61 | 99.2 |

| One-pot tandem | 2 | 57 | 95.4 |

| Microwave-assisted | 3 | 68 | 98.7 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

1-(2-Chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Effects

Physicochemical Properties

- Melting Points : Ortho-substituted chlorobenzyl analogs (target) are hypothesized to exhibit higher melting points than para-substituted derivatives (e.g., 4-methylbenzyl in ) due to improved crystal packing .

- Lipophilicity : Dichlorobenzyl () and 2-chlorobenzyl (target) substituents increase logP values compared to methyl or methoxy groups .

Biological Activity

1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. This molecule exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its structural features, including the chlorobenzyl group and the pyridine ring, contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Dihydropyridine Core : Known for its role in various biological activities.

- Chlorobenzyl Group : Influences lipophilicity and binding affinity.

- Pyridine Ring : Contributes to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for structurally related compounds . The presence of the pyridine moiety is often linked to enhanced antimicrobial effects.

Anticancer Properties

The compound has been studied for its potential as an anticancer agent. In vitro studies demonstrate that dihydropyridine derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. For example, certain analogs have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK2), indicating strong potential for development as cancer therapeutics .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. The inhibition of VEGFR-2 kinase, which plays a crucial role in angiogenesis, has been reported with an IC50 value of 1.46 µM . This suggests that the compound could be further explored for its antiangiogenic properties.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding : The carbonyl and amide groups can form hydrogen bonds with active sites on enzymes.

- Hydrophobic Interactions : The chlorobenzyl group enhances lipophilicity, facilitating membrane permeability and interaction with lipid membranes.

Study on Antimicrobial Activity

A study investigating the antimicrobial efficacy of related compounds demonstrated that derivatives of dihydropyridine exhibited potent activity against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells (HEK-293). The most active compounds showed IC90 values between 3.73 to 4.00 μM .

Anticancer Activity Assessment

In a study evaluating various dihydropyridine derivatives for anticancer properties, compounds were tested against multiple cancer cell lines. Results indicated that specific substitutions on the dihydropyridine core significantly enhanced anticancer activity, with some compounds achieving IC50 values below 0.5 µM against CDK inhibitors .

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide, and what parameters critically influence yield and purity?

The synthesis involves three key stages:

Cyclization of the pyridinone core : A β-ketoester precursor undergoes cyclization under acidic conditions (e.g., HCl in ethanol) to form the dihydropyridinone ring .

Chlorobenzyl group introduction : Alkylation using 2-chlorobenzyl chloride in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) at 60–80°C .

Amide coupling : Pyridin-3-amine is coupled to the carboxyl group via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous dichloromethane .

Critical parameters :

- Temperature control during alkylation (prevents side reactions).

- Solvent choice (DMF enhances solubility but requires rigorous drying).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR verify the chlorobenzyl proton environment (δ 4.8–5.2 ppm for benzylic CH₂) and pyridinone carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 356.07) .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (N–H···O=C) and dihedral angles (e.g., 8.38° between aromatic rings in analogs) .

Q. What are the primary biological activities reported for this compound?

- Antimicrobial : Inhibits bacterial growth (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) via disruption of membrane integrity .

- Antiviral : Reduces viral replication in RNA viruses (e.g., IC₅₀ = 12 µM against influenza A) by targeting viral polymerases .

- Enzyme inhibition : Binds to kinase active sites (e.g., CDK2 inhibition, Ki = 0.45 µM) through hydrophobic interactions with the chlorobenzyl group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

- Dose-response validation : Perform assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) to rule out plate-specific artifacts .

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based kinase assays) with cellular viability (MTT assays) to confirm target specificity .

- Structural analogs : Test derivatives with modified substituents (e.g., 3-fluorobenzyl vs. 2-chlorobenzyl) to identify pharmacophore contributions .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Salt formation : Prepare hydrochloride salts via treatment with HCl in methanol .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance plasma half-life .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the carboxamide group for enhanced intestinal absorption .

Q. How can the mechanism of action be elucidated for this compound?

- Molecular docking : Simulate binding to homology models of target proteins (e.g., viral polymerases) using AutoDock Vina .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .

Methodological Notes

- Contradiction management : Cross-validate biological data using orthogonal methods and structural analogs .

- Scale-up challenges : Optimize microwave-assisted synthesis for steps requiring prolonged heating (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.